molecular formula C21H17N3O2 B2691178 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide CAS No. 866144-06-1

2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide

Cat. No.: B2691178
CAS No.: 866144-06-1
M. Wt: 343.386
InChI Key: LSUZUIXMXZWBIC-UHFFFAOYSA-N
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Description

2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide can be achieved through a multi-step process involving the formation of the pyrrole ring followed by functional group modifications. One common method involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This reaction is operationally simple and uses readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The exact industrial methods would depend on the scale of production and the specific requirements of the end-use applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(2-cyanophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-12-18(20(25)21(26)23-17-9-4-3-5-10-17)15(2)24(14)19-11-7-6-8-16(19)13-22/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUZUIXMXZWBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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